molecular formula C16H16N2O5S B3931312 1-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline

1-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline

Cat. No.: B3931312
M. Wt: 348.4 g/mol
InChI Key: DZMAYBRPHAAHBD-UHFFFAOYSA-N
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Description

1-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline is a complex organic compound that features a quinoline core structure substituted with a sulfonyl group and a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-methoxyphenyl, undergoes nitration to introduce a nitro group at the meta position.

    Sulfonylation: The nitrated product is then subjected to sulfonylation using sulfonyl chloride to introduce the sulfonyl group.

    Quinoline Formation: The final step involves the formation of the quinoline ring through a cyclization reaction, often facilitated by a base such as potassium carbonate (K₂CO₃) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxy-3-nitrophenyl)sulfonylpyrrolidine
  • 4-methoxy-3-nitrophenyl methyl sulfone
  • 4-nitrophenyl phenyl sulfone

Comparison

1-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline is unique due to its quinoline core structure, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-23-16-9-8-13(11-15(16)18(19)20)24(21,22)17-10-4-6-12-5-2-3-7-14(12)17/h2-3,5,7-9,11H,4,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMAYBRPHAAHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319770
Record name 1-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647105
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326882-48-8
Record name 1-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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